molecular formula C10H26N2Sn B14749973 N,N,N',N'-Tetraethyl-1,1-dimethylstannanediamine CAS No. 1185-22-4

N,N,N',N'-Tetraethyl-1,1-dimethylstannanediamine

Cat. No.: B14749973
CAS No.: 1185-22-4
M. Wt: 293.04 g/mol
InChI Key: IAVZWAVUJJWKMS-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine is an organotin compound characterized by the presence of tin (Sn) bonded to nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine typically involves the reaction of dimethyltin dichloride with diethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

Industrial production of N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The nitrogen atoms in the compound can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reactions are typically carried out in polar solvents like ethanol or methanol under mild conditions.

Major Products

    Oxidation: Organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a stabilizer in the manufacturing of plastics and coatings.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the stabilization of reactive intermediates in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: A related compound with similar coordination properties but different steric and electronic effects.

    N,N,N’,N’-Tetraethyl-1,3-propanediamine: Another organotin compound with a different carbon chain length, affecting its reactivity and applications.

Uniqueness

N,N,N’,N’-Tetraethyl-1,1-dimethylstannanediamine is unique due to its specific combination of ethyl and methyl groups attached to the tin center, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in specialized applications where precise control of reactivity and selectivity is required.

Properties

CAS No.

1185-22-4

Molecular Formula

C10H26N2Sn

Molecular Weight

293.04 g/mol

IUPAC Name

N-[diethylamino(dimethyl)stannyl]-N-ethylethanamine

InChI

InChI=1S/2C4H10N.2CH3.Sn/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H3;/q2*-1;;;+2

InChI Key

IAVZWAVUJJWKMS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)[Sn](C)(C)N(CC)CC

Origin of Product

United States

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